An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
In the intricate tapestry of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount. The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a "privileged structure" due to its versatile biological activities and synthetic tractability.[1][2] This guide focuses on a specific derivative, 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine , a compound that, while not extensively characterized in public literature, holds significant potential as a building block in the synthesis of targeted therapeutics.
This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the compound's physicochemical nature, the rationale behind its structural components, and the established methodologies for its characterization. As a Senior Application Scientist, my objective is to not only present the known data but also to illuminate the causal relationships between a molecule's properties and its potential applications, thereby empowering researchers to make informed decisions in their synthetic and developmental endeavors. We will delve into the knowns, acknowledge the unknowns, and provide a framework for the empirical determination of its complete physicochemical profile.
Molecular Identity and Structural Elucidation
At the heart of our investigation is the precise chemical identity of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine.
| Identifier | Value | Source |
| IUPAC Name | 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | N/A |
| CAS Number | 32889-45-5 | [3] |
| Molecular Formula | C₆H₆Cl₂N₄ | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Canonical SMILES | C1CC1NC2=NC(=NC(=N2)Cl)Cl | |
| InChI | InChI=1S/C6H6Cl2N4/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H,9,10,11,12) | [3] |
| InChIKey | BFZPFVIKDQXXKY-UHFFFAOYSA-N | [3] |
The structure features a central 1,3,5-triazine ring, which is substituted with two chlorine atoms at the 4 and 6 positions and a cyclopropylamine group at the 2 position. The chlorine atoms are excellent leaving groups, making this molecule a versatile intermediate for sequential nucleophilic substitution reactions.[1] The cyclopropyl moiety is a particularly interesting feature in the context of drug design.
The Significance of the Cyclopropyl Moiety
The inclusion of a cyclopropyl ring is a deliberate choice in medicinal chemistry, often employed to enhance a molecule's therapeutic potential.[5][6][7] Its rigid, three-dimensional structure can confer conformational constraint, locking the molecule into a bioactive conformation and potentially increasing binding affinity to a biological target.[8] Furthermore, the cyclopropyl group can improve metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl chains.[8][9] This can lead to a longer in vivo half-life, a desirable property for many drug candidates.[8]
Physicochemical Properties: Knowns and Inferred Characteristics
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. For 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, experimentally determined data is sparse. The following table summarizes the available information for the target compound and provides data for structurally related compounds to offer a comparative perspective.
| Property | 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | Related Compound Data |
| Physical Form | White to yellow solid | N/A |
| Melting Point | Not available | 223-227 °C (N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine) |
| Boiling Point | Not available | 428.8 ± 28.0 °C (Predicted for 4,6-dichloro-1,3,5-triazin-2-amine)[10] |
| Solubility | Not available | Sparingly soluble in DMSO and Methanol (for 4,6-dichloro-1,3,5-triazin-2-amine)[10] |
| pKa | 0.96 ± 0.10 (Predicted)[11] | 3.38 (Strongest Basic, Predicted for a related chloro-triazine diamine)[12] |
| Purity | 95% - 98% (min) | N/A |
| Storage Temperature | +4°C | N/A |
It is crucial to note that the data for related compounds are for comparative purposes only and may not accurately reflect the properties of the target molecule.
Experimental Protocols for Physicochemical Characterization
To address the gaps in the experimental data, standardized protocols should be employed. The OECD Guidelines for the Testing of Chemicals provide a framework for the robust and reproducible determination of these properties.[13][14][15][16]
Determination of Melting Point (OECD TG 102)
The melting point is a critical indicator of purity and is essential for material handling and formulation.
Methodology:
-
Apparatus: A capillary melting point apparatus or a differential scanning calorimeter (DSC) can be used.
-
Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the point at which the substance begins to melt to the point at which it is completely molten is recorded. For DSC, the onset and peak temperatures of the melting endotherm are determined.
Determination of Solubility (OECD TG 105)
Solubility in aqueous and organic solvents is a key parameter for reaction condition screening, purification, and for predicting bioavailability.
Methodology:
-
Solvents: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure (Flask Method): a. A known amount of the solvent is placed in a flask equipped with a stirrer, and the temperature is maintained at a constant value. b. The test substance is added in small, successive portions until it no longer dissolves. c. The mixture is stirred to ensure equilibrium is reached (typically 24 hours). d. The suspension is filtered, and the concentration of the dissolved substance in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Expression: Solubility is typically expressed in g/L or mol/L.
Determination of the Dissociation Constant (pKa) (OECD TG 112)
The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, membrane permeability, and receptor binding.
Methodology:
-
Method: Potentiometric titration is a common and reliable method.
-
Procedure: a. A solution of the substance of known concentration in water (or a co-solvent if solubility is low) is prepared. b. The solution is titrated with a standardized solution of a strong acid or base. c. The pH of the solution is measured after each addition of the titrant. d. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Synthesis and Reaction Chemistry
The synthesis of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine typically proceeds via a nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms on the triazine ring allows for a stepwise and controlled substitution.
A general synthetic procedure is as follows:
-
Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, tetrahydrofuran) and cooled to a low temperature (typically below 5°C) to control the reaction rate.[17][18]
-
One equivalent of cyclopropylamine is added dropwise to the cooled solution. The reaction temperature is carefully maintained to favor monosubstitution.
-
A base, such as sodium hydroxide or a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine), is added to neutralize the hydrochloric acid formed during the reaction.[17][18]
-
The reaction is stirred for a period of time to ensure complete conversion.
-
The product is then isolated through filtration and concentration of the filtrate.[17]
Caption: Synthetic pathway for 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.0 ppm) and a signal for the amine proton, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show distinct signals for the two carbons of the triazine ring attached to chlorine, the carbon attached to the cyclopropylamine group, and the carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching, and the vibrations of the triazine ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
The following diagram illustrates a typical analytical workflow for the characterization of a novel chemical entity like 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine.
Caption: Analytical workflow for the characterization of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The 1,3,5-triazine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2][19] The title compound, with its two reactive chlorine atoms, serves as an ideal starting material for the synthesis of libraries of disubstituted triazine derivatives. By reacting 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine with various nucleophiles (e.g., amines, thiols, alcohols), a diverse set of molecules can be generated for high-throughput screening in drug discovery campaigns.
The presence of the cyclopropylamine at the C2 position already provides a point of structural diversity and can influence the binding of the final compounds to their biological targets. The subsequent substitution at the C4 and C6 positions allows for the fine-tuning of the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
While specific safety data for 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is not available, it should be handled with the care appropriate for a dichlorotriazine derivative. Related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, skin, and respiratory system.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine represents a valuable, albeit under-characterized, chemical intermediate. Its combination of a reactive dichlorotriazine core and a strategically incorporated cyclopropyl group makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While a complete, experimentally verified physicochemical profile is yet to be published, this guide provides a comprehensive overview of its known attributes, a framework for its full characterization based on established international guidelines, and an insight into its potential role in the advancement of medicinal chemistry. The diligent application of the described experimental protocols will undoubtedly shed more light on the properties of this promising molecule, paving the way for its effective utilization in the development of next-generation therapeutics.
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